3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0829921
InChI:
InChI=1S/C16H8F4N4OS/c1-25-8-4-2-7(3-5-8)14-21-22-16-24(14)23-15(26-16)9-6-10(17)12(19)13(20)11(9)18/h2-6H,1H3
SMILES:
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4F)F)F)F
Molecular Formula:
C16H8F4N4OS
Molecular Weight:
380.3 g/mol
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0829921
Molecular Formula: C16H8F4N4OS
Molecular Weight: 380.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H8F4N4OS |
|---|---|
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C16H8F4N4OS/c1-25-8-4-2-7(3-5-8)14-21-22-16-24(14)23-15(26-16)9-6-10(17)12(19)13(20)11(9)18/h2-6H,1H3 |
| Standard InChI Key | ZXXLBLHVCRUYMU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4F)F)F)F |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4F)F)F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator